4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an oxadiazole moiety, making it a unique structure for research and industrial purposes.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-15-12-16(2)14-27(13-15)33(29,30)18-10-8-17(9-11-18)21(28)24-23-26-25-22(32-23)19-6-4-5-7-20(19)31-3/h4-11,15-16H,12-14H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDNYSJRVHYUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the oxadiazole moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline
- 5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
- 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline
Uniqueness
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and potential benefits compared to similar compounds.
Biological Activity
The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.48 g/mol. The structure includes a piperidine moiety, a sulfonamide group, and an oxadiazole ring, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have demonstrated that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. The synthesized derivatives have been tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. Notably, compounds with similar structural frameworks have been reported to inhibit bacterial growth effectively due to their ability to interfere with bacterial cell wall synthesis or function.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. These enzymes play crucial roles in various physiological processes and are targets for drug development in treating diseases such as Alzheimer's and urinary tract infections.
| Enzyme Target | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | Moderate Inhibitor |
3. Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins. The binding affinity and interaction patterns suggest that the compound could effectively inhibit specific biological pathways involved in disease progression.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to This compound :
- Anti-Tubercular Activity : A series of benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, indicating a strong potential for further development against tuberculosis infections.
- Cytotoxicity Testing : The cytotoxic effects of these compounds were assessed on human embryonic kidney (HEK-293) cells to evaluate safety profiles. Most compounds displayed low cytotoxicity, suggesting that they could be safe for therapeutic use.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purify intermediates using column chromatography (gradient elution) to remove unreacted sulfonyl chlorides or amines .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed activity) may arise from:
- Structural variations : Minor substituent changes (e.g., 2-methoxyphenyl vs. methylthio groups) alter target binding . Validate using molecular docking (AutoDock Vina) to compare binding affinities of analogs .
- Assay conditions : Differences in buffer pH (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) or incubation time affect enzyme inhibition results . Standardize protocols using controls like known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
- Purity thresholds : Impurities >5% (e.g., residual solvents) may skew data. Characterize batches via HPLC (C18 column, acetonitrile/water gradient) and reject samples with purity <95% .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify key signals:
- HRMS : Confirm molecular ion [M+H]+ at m/z 424.53 (tolerance ±0.001 Da) .
- IR : Validate sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Core modifications : Replace 2-methoxyphenyl with 2,5-dimethylphenyl (synthesized via Suzuki coupling) to assess steric effects on target binding .
- Piperidine substitution : Compare 3,5-dimethylpiperidine vs. 2-methylpiperidine sulfonamides to evaluate hydrophobic interactions .
- Oxadiazole bioisosteres : Substitute 1,3,4-oxadiazole with 1,2,4-triazole (synthesized via Huisgen cycloaddition) to test metabolic stability .
Q. Experimental Design :
- Use a 96-well plate format for high-throughput screening against carbonic anhydrase IX/XII .
- Apply Free-Wilson analysis to quantify contributions of substituents to activity .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
Q. Controls :
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME prediction : Use SwissADME to assess LogP (target <3), topological polar surface area (TPSA <140 Ų), and CYP450 inhibition .
- Metabolic hotspots : Identify labile sites (e.g., sulfonamide) via StarDrop’s MetaSite module. Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the sulfonamide .
- Solubility enhancement : Co-crystallize with β-cyclodextrin (phase solubility study in pH 6.8 phosphate buffer) .
Basic: What strategies mitigate racemization during synthesis of the benzamide core?
Methodological Answer:
- Coupling agents : Prefer HATU over EDCI to reduce racemization (lower activation energy) .
- Temperature : Maintain reactions at 0–4°C during amide bond formation .
- Chiral purity : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Treat cells (e.g., HeLa) with 10 µM compound, lyse, and heat (37–65°C). Detect stabilized targets via Western blot (anti-carbonic anhydrase IX) .
- Click chemistry probes : Synthesize an alkyne-tagged analog for pull-down assays (react with azide-agarose beads) and LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
